molecular formula C11H9NO3 B1429139 4-(5-methyl-3-isoxazolyl)Benzoic acid CAS No. 1231244-44-2

4-(5-methyl-3-isoxazolyl)Benzoic acid

Cat. No.: B1429139
CAS No.: 1231244-44-2
M. Wt: 203.19 g/mol
InChI Key: JWBIWUOPXGTSBK-UHFFFAOYSA-N
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Description

4-(5-methyl-3-isoxazolyl)Benzoic acid is a compound that features a benzoic acid moiety substituted with a 5-methyl-3-isoxazolyl group Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-isoxazolyl)Benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-3-isoxazolyl)Benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(5-methyl-3-isoxazolyl)Benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-isoxazolyl)Benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family, featuring a five-membered ring with one oxygen and one nitrogen atom.

    Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.

    Thiazole: Contains a sulfur atom instead of oxygen in the five-membered ring.

Uniqueness

4-(5-methyl-3-isoxazolyl)Benzoic acid is unique due to the presence of both the isoxazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-methyl-1,2-oxazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-6-10(12-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBIWUOPXGTSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286954
Record name 4-(5-Methyl-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231244-44-2
Record name 4-(5-Methyl-3-isoxazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231244-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-3-isoxazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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